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Compound of Interest

Compound Name: Tetradodecylammonium bromide

CAS No.: 14866-34-3

Cat. No.: B080323 Get Quote

Executive Summary
Tetradecyltrimethylammonium bromide (TDAB), also known as Myristyltrimethylammonium

bromide (TTAB), is a quaternary ammonium cationic surfactant.[1] Distinguished by its 14-

carbon alkyl chain, TDAB occupies a critical physicochemical niche between the shorter-chain

Dodecyltrimethylammonium bromide (DTAB, C12) and the more common

Cetyltrimethylammonium bromide (CTAB, C16).

This guide delineates the mechanistic behavior of TDAB in two primary domains: biological

membrane disruption (lysis/extraction) and anisotropic nanoparticle synthesis. Its utility is

defined by its specific Critical Micelle Concentration (CMC) and Krafft point, which offer

superior solubility at lower temperatures compared to CTAB while maintaining sufficient

hydrophobicity for effective membrane intercalation.

Part 1: Physicochemical Fundamentals
To deploy TDAB effective, one must understand its thermodynamic behavior. The molecule

consists of a hydrophilic quaternary ammonium head group and a hydrophobic C14 tail.
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Parameter Value / Characteristic Context

Molecular Formula -

Molecular Weight 336.40 g/mol -

CMC (Pure Water) ~3.5 – 4.0 mM

At 25°C. Higher than CTAB

(~0.9 mM), implying higher

monomer concentration is

required for micellization.

Krafft Point < 10°C

Significantly lower than CTAB

(~25°C). TDAB remains

soluble in cold buffers where

CTAB precipitates.

Aggregation Number ~75 - 85
Number of monomers per

micelle.

The Micellization Equilibrium
The driving force for TDAB activity is the hydrophobic effect. In aqueous solution, the water

structure forces the C14 tails to aggregate to minimize free energy.

Mechanism of Micelle Formation:

Monomeric Phase: Below CMC, TDAB exists as free ions.

Surface Adsorption: Monomers migrate to air-water or solid-liquid interfaces.

Micellization: Above CMC, entropy gain from water release drives the formation of spherical

micelles with a positive surface charge (Zeta potential > +30mV).
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Caption: Thermodynamic equilibrium of TDAB. Micellization occurs only when monomer

concentration exceeds the CMC threshold.

Part 2: Biological Mechanism of Action
TDAB is a potent lytic agent. Its positive charge targets the net negative charge of cell

membranes (phospholipids/lipopolysaccharides) and nucleic acid backbones.

Membrane Lysis Pathway
The lysis mechanism is not instantaneous but follows a concentration-dependent stoichiometry.

Electrostatic Adsorption: The cationic head group (

) binds to anionic phosphate groups on the lipid bilayer.

Hydrophobic Insertion: The C14 tail inserts into the membrane core.

Stress & Pore Formation: Accumulation of TDAB increases lateral pressure. When surface

pressure exceeds ~25 dynes/cm, membrane integrity fails, creating transient pores.

Solubilization: At concentrations > CMC, the bilayer disintegrates into mixed micelles (TDAB

+ Lipid + Protein).
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Caption: Step-wise disruption of lipid bilayers by cationic surfactants. Lysis requires [TDAB] >

CMC.

DNA Complexation
Unlike SDS (anionic), TDAB does not repel DNA. Instead, it forms an insoluble complex with

nucleic acids under low-salt conditions.

Low Salt (< 0.7 M NaCl): TDAB-DNA complex precipitates (Useful for removing DNA from

solution).

High Salt (> 1.0 M NaCl): The complex dissociates due to ionic shielding. This is the basis of

DNA extraction protocols where TDAB keeps polysaccharides insoluble while DNA remains
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in solution.

Part 3: Materials Science Mechanism (Nanoparticle
Synthesis)
In the synthesis of gold nanorods (GNRs), TDAB acts as a structure-directing agent.

Facet-Specific Blocking
TDAB forms a bilayer structure on the surface of growing gold seeds.

Facet Selectivity: The quaternary ammonium head groups bind more densely to the

facets (side) of the gold crystal than the

facets (ends).

Growth Direction: This blocking prevents gold deposition on the sides, forcing the crystal to

grow longitudinally (anisotropic growth).

C14 vs C16 Nuance: TDAB (C14) forms a less rigid bilayer than CTAB (C16). This often

results in lower aspect ratio rods or different geometries (e.g., "dog-bone" shapes) unless

specific co-surfactants are used.

Part 4: Experimental Protocols
Protocol A: TDAB-Based DNA Extraction (High
Polysaccharide Tissue)
Context: This protocol utilizes TDAB's solubility at room temperature (unlike CTAB) to extract

DNA from tissues without requiring constant heating to prevent surfactant precipitation.

Reagents:

Lysis Buffer: 2% (w/v) TDAB, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1.4 M NaCl.[2]

Precipitation: Isopropanol.[2][3]

Wash: 70% Ethanol.
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Workflow:

Homogenization: Grind 100 mg tissue in liquid nitrogen.

Lysis: Add 500 µL TDAB Lysis Buffer. Vortex vigorously.

Critical Step: Incubate at 60°C for 30 mins. The high salt (1.4 M) prevents DNA-TDAB

precipitation while solubilizing membranes.

Phase Separation: Add 500 µL Chloroform:Isoamyl Alcohol (24:1). Centrifuge at 12,000 x g

for 10 min.

Mechanism:[2][4][5] Polysaccharides and proteins complex with TDAB in the

organic/interface layer. DNA remains in the aqueous supernatant.

Precipitation: Transfer aqueous phase to a new tube. Add 0.6 volumes of Isopropanol.

Recovery: Centrifuge (12,000 x g, 15 min) to pellet DNA. Wash with 70% Ethanol to remove

excess salt/TDAB.

Protocol B: TDAB-Mediated Gold Nanorod Synthesis
Context: Synthesis of lower aspect-ratio nanorods (LSPR ~700nm).

Reagents:

Seed Solution: 0.2 M TDAB, 0.5 mM

, 0.6 mM

.

Growth Solution: 0.1 M TDAB, 1 mM

, 0.15 mM

, Ascorbic Acid.

Workflow:
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Seed Formation: Mix TDAB and gold salt. Inject ice-cold

while stirring. Solution turns brown (seeds < 4nm).

Growth Phase: Prepare Growth Solution (Gold + Silver + TDAB). Add Ascorbic Acid (solution

becomes colorless as

).

Injection: Add 50 µL of Seed Solution to Growth Solution.

Aging: Leave undisturbed at 25°C for 12 hours.

Validation: Solution should turn purple/blue. Measure UV-Vis absorbance.

Part 5: Troubleshooting & Optimization
Observation Root Cause Corrective Action

Precipitation in Buffer Temperature < Krafft Point

While TDAB is soluble at RT,

high salt (1.4M) raises the

Krafft point. Warm to 30°C if

cloudy.

Low DNA Yield Salt conc. < 0.7 M

If NaCl is too low, TDAB

precipitates with the DNA.

Ensure [NaCl] > 1.0 M during

lysis.

Spherical Gold Particles Insufficient TDAB

If [TDAB] < CMC, no bilayer

forms on the seeds. Isotropic

growth occurs. Maintain

[TDAB] > 50 mM.

Viscous Lysate Genomic DNA entanglement

Do not vortex after adding

isopropanol. Invert gently to

preserve high molecular weight

DNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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